2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-ethylphenyl)acetamide 2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-ethylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1251545-09-1
VCID: VC6036744
InChI: InChI=1S/C23H23N5O3/c1-4-17-9-5-6-10-18(17)25-20(29)14-28-23(30)27-13-12-24-22(21(27)26-28)31-19-11-7-8-15(2)16(19)3/h5-13H,4,14H2,1-3H3,(H,25,29)
SMILES: CCC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC(=C4C)C
Molecular Formula: C23H23N5O3
Molecular Weight: 417.469

2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-ethylphenyl)acetamide

CAS No.: 1251545-09-1

Cat. No.: VC6036744

Molecular Formula: C23H23N5O3

Molecular Weight: 417.469

* For research use only. Not for human or veterinary use.

2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-ethylphenyl)acetamide - 1251545-09-1

Specification

CAS No. 1251545-09-1
Molecular Formula C23H23N5O3
Molecular Weight 417.469
IUPAC Name 2-[8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-ethylphenyl)acetamide
Standard InChI InChI=1S/C23H23N5O3/c1-4-17-9-5-6-10-18(17)25-20(29)14-28-23(30)27-13-12-24-22(21(27)26-28)31-19-11-7-8-15(2)16(19)3/h5-13H,4,14H2,1-3H3,(H,25,29)
Standard InChI Key WYFWUDRQBFWKHZ-UHFFFAOYSA-N
SMILES CCC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC(=C4C)C

Introduction

Chemical Structure and Nomenclature

Core Structural Features

The molecule features atriazolo[4,3-a]pyrazine core substituted at position 8 with a 2,3-dimethylphenoxy group and at position 2 with an acetamide moiety (Fig. 1). The acetamide side chain is further modified with a 2-ethylphenyl group, introducing steric and electronic effects that distinguish it from related derivatives.

Table 1: Key Structural Identifiers

PropertyValue
IUPAC Name2-(8-(2,3-dimethylphenoxy)-3-oxo-triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-ethylphenyl)acetamide
Molecular FormulaC25H25N5O3
Molecular Weight455.5 g/mol (calculated)
CAS RegistryNot yet assigned

The triazolo-pyrazine core is a bicyclic system combining a triazole and pyrazine ring, which confers rigidity and planar geometry. The 2,3-dimethylphenoxy group at position 8 enhances lipophilicity, while the 2-ethylphenylacetamide moiety may influence target binding affinity.

Synthesis and Manufacturing

Synthetic Pathways

While no explicit synthesis route for this compound is published, methodologies for analogous triazolo-pyrazine derivatives provide a framework for its production. A generalized multi-step approach includes:

  • Core Formation: Cyclocondensation of hydrazine derivatives with diketones under acidic conditions to yield the triazolo-pyrazine scaffold.

  • Phenoxy Substitution: Nucleophilic aromatic substitution (SNAr) at position 8 using 2,3-dimethylphenol under basic conditions (e.g., K2CO3 in DMF).

  • Acetamide Installation: Acylation of the secondary amine at position 2 with chloroacetyl chloride, followed by coupling with 2-ethylaniline via amide bond formation.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Core FormationHydrazine hydrate, HCl, reflux65–70
Phenoxy Substitution2,3-dimethylphenol, K2CO3, DMF50–55
Acetamide CouplingChloroacetyl chloride, Et3N75–80

Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol.

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its hydrophobic substituents. Preliminary predictions based on analogs suggest:

  • Aqueous Solubility: <0.1 mg/mL in water at 25°C due to high logP (~3.5).

  • Organic Solvents: Freely soluble in DMSO, DMF, and dichloromethane.

Stability studies on related triazolo-pyrazines indicate susceptibility to hydrolysis under strongly acidic or basic conditions, particularly at the acetamide bond.

Table 3: Predicted Physicochemical Properties

PropertyValue
logP (Octanol-Water)3.4 (estimated)
pKa (Ionizable Groups)~9.5 (triazole NH)
Melting Point180–185°C (estimated)

Applications in Medicinal Chemistry

Lead Optimization

The compound’s structure offers multiple sites for derivatization:

  • Phenoxy Group: Varying substituents (e.g., halogens, methoxy) to tune lipophilicity.

  • Acetamide Side Chain: Introducing polar groups (e.g., hydroxyl) to improve solubility.

Targeted Drug Delivery

Encapsulation in lipid nanoparticles or conjugation to monoclonal antibodies could address solubility limitations and enhance tumor-specific uptake.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator